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Compound of Interest

Compound Name: 5-Bromo-2-nitrophenol

Cat. No.: B022722 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Analytical Techniques for the Characterization of 5-Bromo-2-nitrophenol

In the realm of pharmaceutical development and chemical research, the unambiguous

characterization of molecules is paramount. 5-Bromo-2-nitrophenol, a key intermediate in

various synthetic pathways, requires precise structural elucidation to ensure the integrity of

downstream applications. This guide provides a comparative overview of common

spectroscopic techniques—¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-

Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the analysis of 5-
Bromo-2-nitrophenol, supported by experimental data and detailed protocols.

¹H NMR Spectroscopy: A Primary Tool for Structural
Verification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a fundamental

technique for determining the structure of organic compounds. By analyzing the chemical

shifts, coupling constants, and integration of proton signals, one can deduce the connectivity of

atoms within a molecule.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-nitrophenol in 0.5-0.7

mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm
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NMR tube. The use of an internal standard, such as tetramethylsilane (TMS), is

recommended for accurate chemical shift referencing (0 ppm).

Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

Data Acquisition: Obtain the ¹H NMR spectrum using standard acquisition parameters. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm),

and a relaxation delay appropriate for the molecule.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and performing baseline correction. Calibrate the chemical shift axis using the

internal standard. Integrate the signals to determine the relative number of protons.

Data Presentation: ¹H NMR of 5-Bromo-2-nitrophenol
The ¹H NMR spectrum of 5-Bromo-2-nitrophenol in DMSO-d₆ exhibits four distinct signals

corresponding to the four protons in the molecule.[1]

Signal
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

1 11.44 Singlet (s) - 1H OH

2 7.84 Doublet (d) 8.7 1H H-3

3 7.33 Doublet (d) 2.1 1H H-6

4 7.18
Doublet of

doublets (dd)
8.7, 2.1 1H H-4

Alternative Spectroscopic Techniques: A
Comparative Analysis
While ¹H NMR provides foundational structural information, a comprehensive characterization

of 5-Bromo-2-nitrophenol benefits from the application of complementary analytical methods.
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¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides direct information about the carbon skeleton of a

molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference

being the observation frequency and the need for a greater number of scans due to the low

natural abundance of the ¹³C isotope. Proton decoupling is typically employed to simplify the

spectrum, resulting in a single peak for each unique carbon atom.

Based on the structure of 5-Bromo-2-nitrophenol, six distinct signals are expected in the

proton-decoupled ¹³C NMR spectrum, corresponding to the six carbon atoms of the benzene

ring. The chemical shifts are influenced by the attached functional groups (hydroxyl, nitro, and

bromine). Aromatic carbons typically resonate in the range of 110-170 ppm.

Carbon Atom Expected Chemical Shift Range (δ, ppm)

C-1 (C-OH) 150 - 160

C-2 (C-NO₂) 135 - 145

C-3 125 - 135

C-4 120 - 130

C-5 (C-Br) 110 - 120

C-6 115 - 125

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule

by measuring the absorption of infrared radiation, which excites molecular vibrations.

Sample Preparation: For a solid sample like 5-Bromo-2-nitrophenol, the KBr (potassium

bromide) pellet method is commonly used. A small amount of the sample is ground with dry

KBr powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total

Reflectance (ATR) can be used for direct analysis of the solid sample.
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Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is first

recorded. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.

The FT-IR spectrum of 5-Bromo-2-nitrophenol is expected to show characteristic absorption

bands for the hydroxyl, nitro, and aromatic functional groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3200-3600 (broad) O-H stretch Phenolic -OH

~3000-3100 C-H stretch Aromatic C-H

~1520-1560 and ~1340-1380
N-O asymmetric and

symmetric stretch
Nitro (-NO₂)

~1450-1600 C=C stretch Aromatic ring

~1150-1250 C-O stretch Phenolic C-O

~500-700 C-Br stretch Bromo group

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can provide information

about its elemental composition and structure through fragmentation analysis.

Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods, including direct infusion or after separation by gas chromatography (GC-MS) or

liquid chromatography (LC-MS).

Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray

Ionization (ESI), is used to generate ions from the sample molecules.

Mass Analysis: The ions are then separated based on their m/z ratio by a mass analyzer

(e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

The mass spectrum of 5-Bromo-2-nitrophenol will provide key information for its identification.

[2]

Parameter Value

Molecular Formula C₆H₄BrNO₃

Molecular Weight 218.01 g/mol

Monoisotopic Mass 216.93746 Da

Predicted [M+H]⁺ m/z 217.94473

Predicted [M-H]⁻ m/z 215.93017

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1

ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-

containing fragments, providing strong evidence for the presence of a bromine atom.

Experimental Workflow and Logic
The characterization of 5-Bromo-2-nitrophenol typically follows a logical workflow to ensure

accurate and comprehensive structural elucidation.
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Initial Analysis

Detailed Structural Elucidation

Data Analysis and Confirmation

Sample Preparation

¹H NMR Spectroscopy

Primary structural insights

FT-IR Spectroscopy

Functional group identification

¹³C NMR Spectroscopy

Elucidate carbon backbone

Mass Spectrometry

Confirm molecular weight

Integration of All Spectroscopic Data

Structure Confirmation of
5-Bromo-2-nitrophenol

Click to download full resolution via product page

Workflow for the Spectroscopic Characterization of 5-Bromo-2-nitrophenol.

Conclusion
A multi-technique approach is essential for the robust characterization of 5-Bromo-2-
nitrophenol. ¹H NMR provides the initial and most detailed map of the proton environment,

while ¹³C NMR, FT-IR, and Mass Spectrometry offer complementary and confirmatory data on

the carbon skeleton, functional groups, and molecular weight, respectively. By integrating the
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data from these techniques, researchers and drug development professionals can confidently

verify the structure and purity of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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